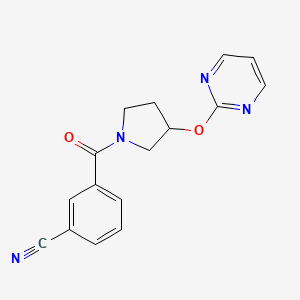

![molecular formula C16H21N2O3P B2386556 N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline CAS No. 183016-46-8](/img/structure/B2386556.png)

N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

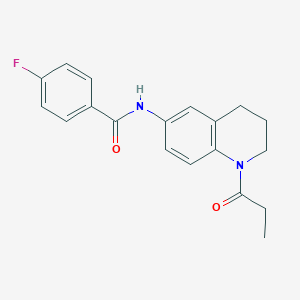

N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline, also known as pyridoxal phosphate or PDP, is a molecular compound with a chemical formula of C15H20N2O5P. This compound belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .

科学研究应用

Metal Complexes and Coordination Chemistry

- Synthesis and Characterization : N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline can serve as a ligand in the coordination chemistry of transition metals. Researchers have synthesized and characterized its complexes with palladium(II) ions. Techniques such as 1H NMR, 13C NMR, FTIR, LC–MS, and elemental analysis were employed .

- Substitution Reactions : The substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on mononuclear Pd(II) complexes was investigated. The rate of substitution of chloride ligands by thiourea nucleophiles was influenced by electronic effects, steric demands, and trans effects .

Anticancer and Antioxidant Properties

- Novel Derivatives : Researchers have synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline as a precursor. These derivatives exhibit cytotoxic activity against lung cancer cell lines, with some compounds showing superior potency compared to imatinib .

- Antioxidant Activity : The synthesized derivatives were evaluated for antioxidant activity using the DPPH method. Their IC50 values were comparable to that of ascorbic acid, indicating potential antioxidant properties .

Herbicidal and Biological Activity

- Structure Splicing Strategy : Substituted 3-(pyridin-2-yl)phenylamino derivatives, including those derived from N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline, were designed as protoporphyrinogen oxidase (PPO) inhibitors with robust herbicidal activity. The chemical structure significantly influences potency .

Corrosion Inhibition

- Phosphonates and Phosphonic Acids : While not directly related to N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline, phosphonates and phosphonic acids synthesized in laboratories have been explored as corrosion inhibitors. These compounds play a crucial role in protecting metals from corrosion .

作用机制

Target of Action

Similar compounds have been known to target enzymes such asInorganic pyrophosphatase and Leukotriene A-4 hydrolase . These enzymes play crucial roles in various biochemical processes, including energy metabolism and inflammatory response.

Mode of Action

It’s known that the compound can participate inSuzuki–Miyaura coupling reactions , a type of carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Compounds with similar structures have been associated with thecyclooxygenase (COX) pathway , which is involved in the production of prostaglandins and other mediators of inflammation .

Result of Action

Similar compounds have been known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Action Environment

It’s known that the rate of substitution reactions involving similar compounds can be influenced by the presence of electron-withdrawing or electron-donating groups .

属性

IUPAC Name |

N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N2O3P/c1-3-20-22(19,21-4-2)16(14-9-8-12-17-13-14)18-15-10-6-5-7-11-15/h5-13,16,18H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROIOQNTPQBBCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CN=CC=C1)NC2=CC=CC=C2)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N2O3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26662502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[diethoxyphosphoryl(pyridin-3-yl)methyl]aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-methyl-2-(methylthio)-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2386473.png)

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)butanoic acid](/img/structure/B2386475.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2386480.png)

![N-[1-(2-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2386487.png)

![N-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2386488.png)

![1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B2386495.png)